molecular formula C23H26N4O2 B2676698 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline CAS No. 2319636-14-9

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2676698
CAS No.: 2319636-14-9
M. Wt: 390.487
InChI Key: AZYDLLFISKDNAJ-UHFFFAOYSA-N
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Description

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a combination of indole, piperidine, and tetrahydrocinnoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves multiple steps, typically starting with the preparation of the indole and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets .

Biological Activity

The compound 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Indole moiety: Provides a framework for various biological interactions.
  • Piperidine ring: Known for its role in enhancing bioactivity and solubility.
  • Tetrahydrocinnoline: Contributes to the compound's pharmacological properties.

The molecular formula is C19H23N3O2C_{19}H_{23}N_{3}O_{2} with a molecular weight of approximately 325.41 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of cell cycle regulators .
  • Case Study: A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating potent activity .

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy:

  • Mechanism: It is hypothesized that the indole structure plays a crucial role in neuroprotection by enhancing serotonin receptor activity and reducing oxidative stress in neuronal cells .
  • Research Findings: In animal models of neurodegenerative diseases, administration of related compounds resulted in improved cognitive function and reduced neuronal loss .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal:

  • Spectrum of Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 5 µg/mL for certain strains .
  • Mechanism: The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Data Table: Biological Activities Summary

Biological ActivityMechanism of ActionIC50/MIC Values
AnticancerInduces apoptosis; inhibits proliferationIC50: 10 - 30 µM
NeuroprotectiveEnhances serotonin activity; reduces oxidative stressNot specified
AntimicrobialDisrupts cell wall synthesisMIC: 5 µg/mL

Properties

IUPAC Name

1H-indol-6-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-23(19-6-5-17-7-10-24-21(17)13-19)27-11-8-16(9-12-27)15-29-22-14-18-3-1-2-4-20(18)25-26-22/h5-7,10,13-14,16,24H,1-4,8-9,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDLLFISKDNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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